IL-6 (88-121) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

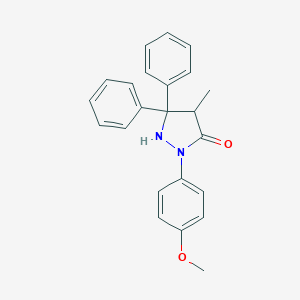

IL-6 (88-121) (human): is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a methoxyphenyl group, a methyl group, and two phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of IL-6 (88-121) (human) typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolidinone ring. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions: IL-6 (88-121) (human) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated derivatives.

Applications De Recherche Scientifique

Cancer Research and Therapy

IL-6 is recognized for its role in promoting cancer cell proliferation, metastasis, and resistance to therapies. High levels of IL-6 are often associated with poor prognosis in various cancers, including breast cancer, lung cancer, and multiple myeloma.

Therapeutic Applications

- Targeting IL-6 Signaling: Therapeutic agents like Tocilizumab (an anti-IL-6 receptor antibody) have been employed to inhibit IL-6 signaling in various malignancies. Clinical trials have demonstrated its efficacy in treating breast cancer and other solid tumors by reducing tumor growth and CSC populations .

Role in Inflammation and Metabolism

IL-6 is a key player in inflammatory responses and metabolic regulation. Its dysregulation can lead to chronic inflammatory conditions.

Inflammatory Diseases

IL-6 is involved in conditions such as rheumatoid arthritis and inflammatory bowel disease. It promotes the recruitment of immune cells to sites of inflammation, exacerbating tissue damage .

Metabolic Effects

Research has shown that IL-6 stimulates lipolysis and fat oxidation, suggesting its potential role as a modulator of energy metabolism . This property can be leveraged for therapeutic strategies aimed at metabolic disorders.

Case Studies and Clinical Trials

Numerous case studies highlight the clinical significance of targeting IL-6 in treating various diseases:

Breast Cancer Case Study

A clinical trial involving patients with metastatic HER2-positive breast cancer demonstrated that combining trastuzumab with Tocilizumab effectively interrupted the IL-6 feedback loop associated with treatment resistance .

Rheumatoid Arthritis

In rheumatoid arthritis patients, Tocilizumab has shown significant improvements in disease activity scores by targeting elevated IL-6 levels, leading to better management of symptoms .

Mécanisme D'action

The mechanism of action of IL-6 (88-121) (human) involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

- 4-(4-Methoxyphenyl)-4-methyl-5,5-diphenyl-3-pyrazolidinone

- 2-(4-Methoxyphenyl)-4,4-dimethyl-5,5-diphenyl-3-pyrazolidinone

- 2-(4-Methoxyphenyl)-4-methyl-5,5-diphenyl-3-pyrazolone

Comparison: Compared to similar compounds, IL-6 (88-121) (human) is unique due to its specific substitution pattern on the pyrazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a crucial role in various biological processes, including immune response, inflammation, and hematopoiesis. The specific fragment IL-6 (88-121) represents a portion of the full-length IL-6 protein, which has been implicated in mediating its biological activities. This article delves into the biological activity of IL-6 (88-121), highlighting its mechanisms of action, clinical implications, and relevant research findings.

Overview of IL-6

IL-6 is produced by various cell types, including T cells, macrophages, and fibroblasts. It is primarily known for its role in promoting inflammation and the acute-phase response following infection or tissue injury. Dysregulation of IL-6 production is associated with several pathological conditions, including autoimmune diseases and cancers .

IL-6 exerts its effects through two main signaling pathways: classical signaling and trans-signaling . In classical signaling, IL-6 binds to the membrane-bound IL-6 receptor (IL-6R), while in trans-signaling, it interacts with a soluble form of the receptor (sIL-6R), allowing for broader systemic effects. This dual mechanism enables IL-6 to influence a wide range of biological responses, from immune regulation to metabolic processes .

1. Pro-inflammatory Effects

IL-6 is a potent pro-inflammatory cytokine that stimulates the production of acute-phase proteins such as C-reactive protein (CRP), fibrinogen, and serum amyloid A in the liver . The fragment IL-6 (88-121) retains significant activity in this regard, contributing to inflammatory responses.

2. Hematopoiesis

IL-6 promotes the differentiation of B cells and enhances the survival of T cells, thus playing a critical role in hematopoiesis. It also influences megakaryocyte maturation, which is essential for platelet production .

3. Neuroprotective Roles

Recent studies have shown that IL-6 can exert neuroprotective effects following traumatic brain injury (TBI). It promotes angiogenesis and reduces oxidative stress, which are vital for neuronal survival and recovery post-injury .

4. Metabolic Regulation

IL-6 has been implicated in regulating lipid metabolism by stimulating lipolysis and fatty acid oxidation. Clinical studies have demonstrated that intravenous administration of recombinant human IL-6 increases circulating fatty acids in patients .

Case Studies

- Anti-IL-6 Therapy in Cancer : Clinical trials involving anti-IL-6 monoclonal antibodies have shown promising results in reducing tumor growth and inflammatory markers in patients with metastatic renal cell carcinoma. These therapies effectively block IL-6 activity and have been associated with improved patient outcomes .

- Chronic Inflammation : In patients with autoimmune diseases like rheumatoid arthritis, elevated levels of IL-6 correlate with disease severity. Therapeutic targeting of IL-6 has led to significant reductions in disease activity scores and inflammatory markers .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-5,5-diphenylpyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-17-22(26)25(20-13-15-21(27-2)16-14-20)24-23(17,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVATZBOONVYEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.